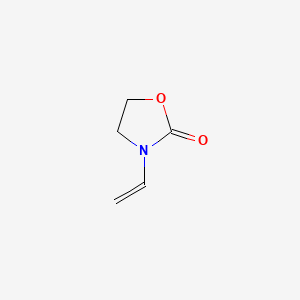

3-Vinyloxazolidin-2-one

Description

Contextual Significance of Oxazolidin-2-one Heterocycles in Modern Synthetic Strategy

The oxazolidin-2-one ring is a privileged five-membered heterocyclic scaffold that holds a position of considerable importance in contemporary synthetic organic chemistry. bohrium.comrsc.orgnih.govresearchgate.net These structures are not merely passive molecular frameworks; they actively participate in and influence the course of chemical reactions, primarily through their application as chiral auxiliaries. nih.govwikipedia.orgacs.org A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to guide the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orgnumberanalytics.com

The utility of oxazolidin-2-ones was famously demonstrated by David A. Evans, whose eponymous Evans' oxazolidinones have become indispensable tools for asymmetric synthesis. nih.govnumberanalytics.com By attaching these chiral auxiliaries to an acyl group, chemists can perform highly diastereoselective reactions such as alkylations, aldol (B89426) reactions, and conjugate additions. numberanalytics.com The steric hindrance and rigid conformation provided by the substituted oxazolidinone ring effectively shield one face of the enolate, directing the approach of electrophiles to the opposite face, thus controlling the formation of new stereocenters. wikipedia.orgnumberanalytics.com This strategy has been instrumental in the total synthesis of numerous complex natural products. wikipedia.orgmdpi.com

Beyond their role as chiral auxiliaries, oxazolidin-2-one motifs are integral components of many pharmaceutically active compounds. mdpi.com They serve as key structural scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. bohrium.comnih.govresearchgate.net The antibiotic linezolid (B1675486) is a prominent example, representing the first of a new class of synthetic antimicrobials to be approved for clinical use. rsc.orgmdpi.comscirp.org The oxazolidinone core can also function as a bioisostere of groups like amides and carbamates, offering improved metabolic stability and pharmacokinetic properties. bohrium.comnih.gov

Historical Development and Evolution of Research on Vinyloxazolidinones in Organic Synthesis

The study of oxazolidin-2-ones dates back to the mid-20th century, with early interest spurred by the discovery of the antimicrobial properties of compounds like furazolidone (B1674277) in the 1940s. bohrium.comresearchgate.net However, the widespread application of the oxazolidinone scaffold in asymmetric synthesis began in earnest in the late 1970s and early 1980s, largely due to the seminal work of David A. Evans and others who developed them as powerful chiral auxiliaries. numberanalytics.comslideshare.net

The specific subclass of vinyloxazolidinones emerged as a significant area of research as synthetic chemists sought to combine the stereodirecting capabilities of the oxazolidinone ring with the versatile reactivity of a vinyl group. The development of synthetic methods to access these compounds was a key enabler of their use. Early methods often involved the reaction of amino alcohols with reagents like vinyl halides or vinylsulfonium salts. researchgate.net

A major advancement in the synthesis of vinyloxazolidinones came with the application of transition metal catalysis. Palladium-catalyzed reactions, for instance, have been developed to construct 5-vinyloxazolidinones from precursors like 2-vinylaziridines and carbon dioxide in a regio- and stereoselective manner. scilit.com These methods provided more efficient and controlled access to these valuable building blocks.

More recent research has focused on leveraging the unique reactivity of vinyloxazolidinones in novel transformations. For example, iron-catalyzed decoupled cross-coupling reactions have been developed where chiral vinyl oxazolidinones act as precursors to α-amide radicals. acs.org This modern strategy allows for the diastereoselective formation of carbon-carbon bonds, opening new avenues for the synthesis of complex, stereochemically rich molecules. acs.org The evolution of research from the fundamental synthesis of the vinyloxazolidinone scaffold to its application in sophisticated, catalytic, and stereoselective transformations highlights its enduring importance in the field of organic synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-6-3-4-8-5(6)7/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEZBQJWLDBIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27082-99-1 | |

| Record name | Poly(N-vinyl-2-oxazolidone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27082-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30195397 | |

| Record name | 3-Vinyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-26-5, 27082-99-1 | |

| Record name | N-Vinyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Vinyloxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Vinyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-vinyloxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Vinyloxazolidin 2 One and Its Derivatives

Direct Synthesis Routes to 3-Vinyloxazolidin-2-one

Direct methods for the synthesis of this compound typically involve the introduction of the vinyl group onto a pre-existing oxazolidin-2-one ring.

Pyrolytic Dehydration of N-(1-Hydroxyalkyl)-2-oxazolidinones

A prominent method for the preparation of N-vinyl-2-oxazolidinones is the pyrolysis of N-(1-hydroxyalkyl)-2-oxazolidinones. google.com This process involves the elimination of a water molecule to form the vinyl group. The reaction is typically carried out at elevated temperatures, generally between 200°C and 500°C. google.com To prevent unwanted side reactions, the pyrolysis is preferentially conducted in an inert atmosphere, such as under nitrogen or argon. google.com

The efficiency of the dehydration can be influenced by several factors, including the pH of the reaction medium. A pH between 6 and 7 is considered optimal. At a pH below 6, the formation of an alkylidene-bis(2-oxazolidinone) by-product becomes significant. Conversely, at a pH above 7, the starting N-(1-hydroxyalkyl)-2-oxazolidinone shows resistance to hydroxyl elimination. google.com

The use of a dehydration catalyst can facilitate the reaction. These catalysts are often supported, for instance, by coating the packing material in a hot tube reactor. google.com Suitable catalysts for this transformation include weak acids or metal salts of weak acids, such as potassium bisulfate, sodium bisulfate, copper sulfate (B86663), or boric acid. google.com The reaction can be performed under reduced pressure, with preferable pressures ranging between 10 and 500 mm Hg. google.com

| Parameter | Preferred Range | Notes |

| Temperature | 200°C - 500°C | Optimal range is 200°C - 300°C google.com |

| Pressure | 10 - 760 mm Hg | Preferred range is 10 - 500 mm Hg google.com |

| pH | 6 - 7 | Prevents by-product formation and ensures reactivity google.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation google.com |

| Catalyst | Weak acids or their metal salts | e.g., Potassium bisulfate, Copper sulfate google.com |

Vinyl Halide Coupling Approaches

Cross-coupling reactions involving vinyl halides represent a versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds, and can be applied to the synthesis of this compound. Modern catalytic systems, including those based on iron and photoredox catalysis, have been developed to facilitate these transformations under mild conditions. nih.govuni-regensburg.de

An iron-catalyzed, three-component radical cross-coupling reaction has been developed for the 1,2-dicarbofunctionalization of chiral vinyl oxazolidinones. nih.govacs.org This method utilizes an iron(III) chloride precatalyst in combination with a bisphosphine ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe), to couple chiral vinyl oxazolidinones with alkyl halides and aryl Grignard reagents. nih.govacs.org The reaction proceeds with high diastereoselectivity, indicating effective stereocontrol. nih.govacs.org

Photoredox catalysis offers another powerful approach for vinyl halide cross-coupling. uni-regensburg.deresearchgate.net These methods can be employed with a variety of nucleophiles and electrophiles. uni-regensburg.deresearchgate.net For instance, the organic photocatalyst 4CzIPN can be used to couple vinyl halides with a range of nucleophiles. uni-regensburg.deresearchgate.net For less reactive nucleophiles, a dual nickel-photoredox catalytic system can be employed. uni-regensburg.deresearchgate.net These methods are characterized by their broad functional group tolerance and applicability to complex molecules. uni-regensburg.deresearchgate.net

| Catalytic System | Key Features |

| Iron-Catalyzed | Employs FeCl3 and a bisphosphine ligand; high diastereoselectivity nih.govacs.org |

| Photoredox | Utilizes a photocatalyst (e.g., 4CzIPN) or a dual nickel-photoredox system; broad substrate scope uni-regensburg.deresearchgate.net |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often involves the construction of the oxazolidinone ring from acyclic precursors that already contain the desired substituents.

Carbamate (B1207046) Intermediate Routes for Ring Construction

The formation of the oxazolidinone ring can be achieved through the cyclization of carbamate intermediates. An operationally simple protocol for the cycloisomerization of propargylic carbamates utilizes a heterogeneous catalyst consisting of palladium species immobilized on amino-functionalized siliceous mesocellular foam (PdII-AmP-MCF). nih.gov This method allows for the synthesis of a wide range of 1,3-oxazolidin-2-one derivatives under mild conditions and with low catalyst loading. nih.gov The catalyst can also be reused, although a gradual decrease in activity may be observed over subsequent cycles. nih.gov

Another approach involves the intramolecular cyclization of amino alcohol carbamates. This can be followed by a copper-catalyzed cross-coupling with aryl iodides in a one-pot synthesis to yield N-aryl oxazolidinones. nih.gov This sequential reaction proceeds in good yields and tolerates a variety of functional groups on the aryl iodide, including nitriles, ketones, ethers, and halogens. nih.gov

Palladium-Phosphine Catalyzed Approaches from Substituted Dicarbonates

Palladium-catalyzed reactions are instrumental in the synthesis of complex organic molecules, and the development of sophisticated phosphine (B1218219) ligands has been crucial to these advancements. merckmillipore.com While a direct palladium-phosphine catalyzed approach from substituted dicarbonates to this compound derivatives is not explicitly detailed in the provided search results, related transformations suggest its feasibility. For instance, palladium-catalyzed cross-coupling of vinylethylene carbonates with ketimine esters has been reported to produce allylic amino acid derivatives. nih.gov This indicates the potential for palladium catalysis to be employed in reactions involving cyclic carbonates to construct substituted organic scaffolds. The choice of phosphine ligand is critical in controlling the reactivity and selectivity of such transformations. merckmillipore.com

Copper-Catalyzed N-Arylation Methods

Copper-catalyzed N-arylation represents a powerful tool for the synthesis of N-aryl oxazolidinone derivatives. The Chan-Lam cross-coupling reaction, for example, allows for the N-arylation of N-heterocyclic compounds using aryl boronic acids in the presence of a copper catalyst under mild conditions, often in the presence of air. mdpi.com This method offers a viable alternative to other cross-coupling reactions that may require more stringent conditions or expensive catalysts. mdpi.com

An efficient one-pot synthesis of N-aryl oxazolidinones has been developed involving the sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides. nih.gov This procedure is tolerant of various functional groups. Furthermore, copper-catalyzed cascade reactions have been employed for the synthesis of quinazoline (B50416) derivatives, which involves an intermolecular N-arylation step. organic-chemistry.org These examples underscore the versatility of copper catalysis in forming C-N bonds for the synthesis of N-substituted heterocyclic compounds.

| Method | Catalyst System | Key Features |

| Cycloisomerization of Propargylic Carbamates | Heterogeneous PdII-AmP-MCF | Mild conditions, reusable catalyst nih.gov |

| One-Pot Cyclization/N-Arylation | Copper Catalyst | Sequential reaction, good functional group tolerance nih.gov |

| Chan-Lam Cross-Coupling | Copper Catalyst with Aryl Boronic Acids | Mild conditions, proceeds in the presence of air mdpi.com |

Cycloaddition Reactions for Oxazolidinone Ring Formation

Cycloaddition reactions are powerful tools for the construction of cyclic compounds like oxazolidinones. These reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are often characterized by high atom economy.

Cycloaddition of Aziridines with Carbon Dioxide (e.g., organocatalyzed)

The reaction of aziridines with carbon dioxide is an atom-economical method for producing 5-substituted 1,3-oxazolidin-2-ones. This transformation can be effectively catalyzed by various systems, including organocatalysts, under mild conditions.

A notable example of an organocatalyzed approach involves the use of a biocompatible catalyst derived from the natural alkaloid (+)-cinchonine. By protonating (+)-cinchonine, a bifunctional catalytic system is generated that can promote the cycloaddition of CO2 to N-alkyl aziridines at room temperature and atmospheric pressure without the need for a co-catalyst. nih.gov This method is highly regioselective and the catalyst can be recycled and reused multiple times without a significant loss of activity. nih.gov The general mechanism for this reaction involves the synergistic action of an electrophilic species that activates the aziridine (B145994) and a nucleophilic species that attacks the carbon dioxide. nih.gov

Other catalytic systems have also been developed for this transformation. For instance, simple ammonium (B1175870) ferrates have been shown to be competent catalysts for the coupling of CO2 with aziridines, yielding 5-substituted 1,3-oxazolidin-2-ones in good yields and with remarkable selectivity under mild conditions (room temperature and atmospheric CO2 pressure). unimi.it The combination of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a catalyst and lithium iodide (LiI) as an additive in toluene (B28343) has also been reported to effectively produce 2-oxazolidinone (B127357) derivatives from various N-alkyl aziridines with yields ranging from 82-95%. whiterose.ac.uk

| Catalyst/Additive | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| Cinchonine hydrochloride (10 mol%) | N-alkyl aziridines | 30 °C, 0.1 MPa CO₂ | Satisfactory yields |

| [TBA][FeBr₄] | 1-butyl-2-phenyl aziridine | Room Temperature, atmospheric CO₂ | >99 |

| DBN (10 mol%) / LiI (20 mol%) | N-alkyl aziridines | Toluene | 82-95 |

Asymmetric Cycloaddition of Epoxides to Isocyanates

The asymmetric cycloaddition of epoxides to isocyanates is a valuable method for the enantioselective synthesis of oxazolidinones. This reaction is often facilitated by chiral catalysts that can control the stereochemistry of the product.

One approach utilizes tetraarylphosphonium salts (TAPS) as bifunctional organocatalysts for the [3+2] coupling reaction of isocyanates and epoxides. organic-chemistry.org These catalysts, which act as both a Brønsted acid and a halide ion source, can accelerate the ring-opening of the epoxide with high regioselectivity, leading to the formation of a range of oxazolidinones, including enantioenriched N-aryl-substituted derivatives. organic-chemistry.org The use of chiral Ti(IV) catalysts has also been explored in asymmetric 1,3-dipolar cycloaddition reactions, demonstrating high to excellent enantioselectivities in the formation of isoxazolidines, which are structurally related to oxazolidinones. organic-chemistry.org

The development of efficient chiral catalysts is crucial for this methodology. For example, a chiral bis-Titanium(IV) catalyst has been successfully used in the asymmetric 1,3-dipolar cycloaddition of nitrones and acrolein to produce endo cycloadducts with high enantioselectivities. organic-chemistry.org While this is not a direct synthesis of oxazolidinones from epoxides and isocyanates, it highlights the potential of chiral Lewis acids to control stereochemistry in similar cycloaddition reactions.

| Catalyst | Reactants | Product | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|

| Tetraarylphosphonium salts (TAPS) | Isocyanates and Epoxides | Enantioenriched N-aryl-substituted oxazolidinones | High | Good |

| Chiral Ti(IV) catalyst | Nitrones and Acrolein | Endo isoxazolidine (B1194047) cycloadducts | High to excellent | Good |

Formation from Amino Alcohols via Carbonylating Agents

A well-established and versatile method for the synthesis of the oxazolidinone ring is the reaction of amino alcohols with various carbonylating agents. This approach allows for the introduction of a carbonyl group to form the cyclic carbamate structure.

Historically, hazardous reagents such as phosgene (B1210022) have been used for this transformation. beilstein-journals.org However, due to safety and environmental concerns, alternative and safer carbonylating agents are now preferred. Diethyl carbonate is a commonly used substitute that reacts with amino alcohols to form oxazolidinones. beilstein-journals.org The cyclization with diethyl carbonate generally favors the formation of the 5-membered oxazolidinone ring system (a 5-Exo-Trig ring closure), which is kinetically and thermodynamically more favorable than the formation of larger ring structures.

Urea (B33335) can also serve as a carbonyl source in the synthesis of oxazolidin-2-one derivatives from ethanolamine, often facilitated by microwave irradiation. organic-chemistry.org

| Amino Alcohol | Carbonylating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| β-amino alcohols | Phosgene | - | Oxazolidinone | - |

| β-amino alcohols | Diethyl carbonate | - | Oxazolidinone | - |

| Ethanolamine | Urea | Microwave irradiation | 2-Oxazolidinone | Good |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates.

Solvent-Free Conditions (e.g., CeO₂ Nanoparticle Catalysis)

Conducting reactions under solvent-free conditions is a key aspect of green chemistry as it reduces waste and simplifies purification processes. The synthesis of 2-oxazolidinone from 2-aminoethanol and urea can be achieved under solvent-free conditions using cerium dioxide (CeO₂) nanoparticles as a heterogeneous catalyst. semanticscholar.orgresearchgate.net

In this process, CeO₂ nanoparticles, prepared via a sol-gel method, effectively catalyze the reaction, leading to a high conversion of 2-aminoethanol (98.4%) and 100% selectivity for 2-oxazolidinone. semanticscholar.orgresearchgate.net The reaction is typically carried out at 150°C, and the catalyst can be recovered and reused for several cycles with negligible loss of activity. semanticscholar.org The acidic and basic properties of CeO₂ play a crucial role in activating the reactants. semanticscholar.org The proposed mechanism involves the reaction of 2-aminoethanol with both urea and the carbon dioxide produced from urea's decomposition at elevated temperatures to form the oxazolidinone ring. researchgate.net

| Reactants | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 2-aminoethanol, Urea | CeO₂ nanoparticles | 150 | 6 | 98.4 | 100 |

One-Pot Synthetic Strategies

A one-pot reaction of chlorosulfonyl isocyanate (CSI) with various epoxides has been developed for the synthesis of oxazolidinones and five-membered cyclic carbonates. beilstein-journals.orgbeilstein-archives.org This reaction proceeds under mild conditions without the need for a catalyst and offers good to excellent yields. beilstein-journals.org The reaction is typically carried out in dichloromethane (B109758) (DCM) at room temperature. beilstein-journals.org This method provides a straightforward and efficient route to a variety of oxazolidinone derivatives. beilstein-journals.orgbeilstein-archives.org For example, the reaction of different epoxides with CSI can produce the corresponding oxazolidinones in yields ranging from 35% to 48%. beilstein-journals.org

| Epoxide Substrate | Solvent | Conditions | Oxazolidinone Product Yield (%) |

|---|---|---|---|

| Styrene oxide | DCM | RT, 1h | 48 |

| 1,2-Epoxy-3-phenoxypropane | DCM | RT, 1h | 45 |

| (2,3-Epoxypropyl)benzene | DCM | RT, 1h | 40 |

| 1,2-Epoxy-3-(p-tolyloxy)propane | DCM | RT, 1h | 41 |

| 1-(Benzyloxy)-2,3-epoxypropane | DCM | RT, 1h | 35 |

Synthesis of Halogenated Vinyloxazolidin-2-ones (e.g., N-(β,β-Difluorovinyl)oxazolidin-2-ones)

The synthesis of N-(β,β-Difluorovinyl)oxazolidin-2-ones has been achieved through a convenient two-step process starting from the parent oxazolidin-2-ones. This method provides a direct route to introduce a difluorovinyl group onto the nitrogen atom of the oxazolidinone ring, creating a novel class of fluorinated enamides.

This methodology represents the first reported synthesis of N-(β,β-Difluorovinyl)oxazolidin-2-ones and opens avenues for their application in constructing complex, fluorine-containing heterocyclic systems researchgate.net.

Table 1: Overview of N-(β,β-Difluorovinyl)oxazolidin-2-one Synthesis and Application

| Step | Description | Key Features |

|---|---|---|

| Synthesis | Two-step conversion from parent oxazolidin-2-ones. | Good yields, convenient procedure. researchgate.net |

| Application | [3+2] and [4+2] cycloaddition reactions. | TMSOTf as an efficient promoter; high yields of difluoro adducts. researchgate.net |

Oxidative Annulation Strategies for Ethynyl (B1212043) Oxazolidinone Derivatives

Oxidative annulation provides a powerful tool for constructing complex ring systems from simpler precursors. In the context of ethynyl oxazolidinone derivatives, these strategies enable the formation of fused or spirocyclic structures, significantly increasing molecular complexity.

A notable example is the copper-catalyzed decarboxylative [3+2] annulation of 5-ethynyl-2-oxazolidinones. This reaction involves the coupling of 5-ethynyl-2-oxazolidinones with γ-butenolides, representing a novel approach to building complex heterocyclic frameworks. The use of a copper catalyst is crucial for facilitating the decarboxylation and subsequent annulation cascade. This methodology underscores the utility of ethynyl-substituted oxazolidinones as versatile building blocks in transition-metal-catalyzed transformations for synthesizing intricate molecular architectures.

While the broader field of oxidative annulation is extensive, featuring catalysts based on rhodium and gold for various alkyne-containing substrates, the specific application to ethynyl oxazolidinones highlights a targeted strategy for creating novel chemical entities. These reactions often proceed with high regioselectivity and can be adapted to generate a diverse library of compounds from a common ethynyl oxazolidinone precursor.

Table 2: Examples of Annulation Strategies Involving Alkynes and Related Heterocycles

| Catalyst System | Reactants | Product Type | Reference Context |

|---|---|---|---|

| Copper (Cu) | 5-Ethynyl-2-oxazolidinones and γ-butenolides | Fused/Spirocyclic heterocycles | Decarboxylative [3+2] annulation. |

| Gold (Au) | Alkynyl thioethers and nucleophilic nitrenoids | Densely substituted oxazoles | Regioselective, non-oxidative annulation. d-nb.infonih.gov |

Reactivity Profiles and Transformative Chemistry of 3 Vinyloxazolidin 2 One

Cycloaddition Reactions Involving the Vinyl Moiety

The vinyl group of 3-vinyloxazolidin-2-one actively participates in various cycloaddition reactions, providing pathways to complex heterocyclic structures.

[3+2] Cycloadditions

This compound and its derivatives have been successfully employed as dipolarophiles in [3+2] cycloaddition reactions. These reactions, which involve a 1,3-dipole, lead to the formation of five-membered rings.

With dipolarophiles , N-(β,β-Difluorovinyl)oxazolidin-2-ones, derived from the parent oxazolidin-2-one, have been shown to react with electron-deficient partners in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to yield heterocyclic difluoro adducts in high yields. researchgate.net

The reaction with enamides has also been explored. A dearomative [3+2] cycloaddition between isoquinolinium ylides and α,β-enamides, catalyzed by a chiral π–Cu(II) complex, proceeds with high exo-selectivity and enantioselectivity. rsc.org This method provides access to pyrroloisoquinoline derivatives with multiple chiral centers. rsc.org

Furthermore, nitrones serve as effective 1,3-dipoles in reactions with N-vinylamide dipolarophiles like this compound. acs.orgnih.gov These 1,3-dipolar cycloadditions produce new isoxazolidines in good to excellent yields, with solvent-free conditions proving to be highly efficient. acs.orgnih.gov The reaction's regioselectivity is influenced by frontier molecular orbital interactions between the nitrone and the dipolarophile. wikipedia.org In some cases, TMSOTf can be used to promote the reaction, expanding its scope to adducts not obtainable under thermal conditions. thieme-connect.de

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Yield | Ref |

| Isoquinolinium ylide | α,β-enamide | Chiral π–Cu(II) complex | Pyrroloisoquinoline derivative | High | rsc.org |

| Nitrone | N-vinyloxazolidin-2-one | Solvent-free | Isoxazolidine (B1194047) | Good to excellent | acs.orgnih.gov |

| Nitrone | N-alkenyloxazolidin-2-one | TMSOTf | 4-substituted 5-azaisoxazolidine | Good to excellent | thieme-connect.de |

| Nitrone | N-(β,β-Difluorovinyl)oxazolidin-2-one | TMSOTf | Heterocyclic difluoro adduct | High | researchgate.net |

[4+2] Cycloadditions

The vinyl group of this compound can also act as a dienophile in [4+2] cycloaddition reactions, particularly with electron-deficient partners. N-(β,β-Difluorovinyl)oxazolidin-2-ones undergo TMSOTf-promoted [4+2] cycloaddition-type reactions with electron-deficient partners to afford the corresponding heterocyclic difluoro adducts in high yields. researchgate.net Furthermore, inverse-electron demand hetero-Diels-Alder reactions between enantiopure N-vinyl-2-oxazolidinones and β,γ-unsaturated α-ketoesters have been achieved with high diastereoselectivity using a Eu(fod)₃ catalyst. researchgate.net A photoinduced formal [4+2] cycloaddition of two electron-deficient olefins has also been reported, expanding the scope of these reactions. nih.gov

Photocycloaddition Reactions

[2+2] photocycloaddition reactions offer a versatile method for constructing cyclobutane (B1203170) rings. acs.org In an intramolecular example, enantiomerically pure N-cinnamyl-4-vinyloxazolidin-2-one undergoes a highly diastereoselective [2+2] photocycloaddition to yield the corresponding cyclobutane product. acs.org This type of reaction involves the excitation of one of the olefin partners by ultraviolet or visible light, leading to the formation of two new single bonds. acs.org

Carbon-Carbon Bond Forming Reactions

This compound is a key substrate in several important carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.

Decarboxylative Allylation Reactions

Palladium-catalyzed decarboxylative allylation of vinyloxazolidin-2-ones has emerged as a powerful tool for the stereoselective synthesis of highly functionalized allylic amines. rsc.orgnih.gov This reaction typically involves the use of a palladium catalyst, such as one generated from Pd(OAc)₂ and a diphosphine ligand like dpppe, and engages a nucleophile to form a new carbon-element bond. rsc.orgnih.gov A key feature of these reactions is the in situ formation of a π-allyl palladium intermediate. nih.gov

Specifically, the reaction with sodium sulfinates as nucleophiles leads to the formation of a new carbon-sulfur bond, producing (Z)-allylic sulfones with high regio- and stereoselectivity. rsc.orgnih.gov Mechanistic studies suggest that the observed Z-selectivity arises from the formation of a palladacycle intermediate via Pd–N chelation. rsc.org This methodology has been successfully applied to the synthesis of a variety of allylic amines. rsc.orgnih.gov The reaction can also be used to construct sterically congested quaternary stereocenters through a cascade decarboxylation process. acs.org

| Nucleophile | Catalyst System | Product | Selectivity | Ref |

| Sodium sulfinates | Pd(OAc)₂ / dpppe | (Z)-Allylic sulfones | High regio- and stereoselectivity | rsc.orgnih.gov |

| Azlactones | Palladium catalyst | (Z)-Trisubstituted allylic amino acid derivatives | High enantioselectivity, exclusive Z-selectivity | bohrium.com |

Radical Cross-Coupling Reactions

Iron-catalyzed radical cross-coupling reactions provide an effective method for the 1,2-dicarbofunctionalization of chiral vinyl oxazolidinones. nih.govacs.org These reactions utilize chiral vinyl oxazolidinones as α-amide radical precursors. nih.gov

In a notable example, a three-component reaction involving a chiral vinyl oxazolidinone, an alkyl halide, and an aryl Grignard reagent, catalyzed by a bisphosphine-iron complex, yields products with high diastereoselectivity. nih.govacs.org A wide range of aryl Grignard reagents, including those with electron-donating and electron-withdrawing substituents, are well-tolerated. nih.gov The reaction is believed to proceed through the formation of an α-amide radical that is intercepted by an iron-aryl species. nih.govacs.org This method has proven effective for the synthesis of complex molecules with controlled stereochemistry. nih.govacs.org

| Aryl Grignard Reagent | Alkyl Halide | Catalyst System | Product Diastereomeric Ratio (dr) | Yield | Ref |

| Various aryl Grignards | Fluoroalkyl bromide | FeCl₃ / dcpe | Up to 1:19 | Good to moderate | nih.gov |

| Phenylmagnesium bromide | Perfluoroalkyl bromide | FeCl₃ / dcpe | 1:19 | 64% (isolated) | nih.gov |

Conjugate Additions (e.g., Michael Addition)

The vinyl group in this compound is an activated alkene, making it a competent Michael acceptor in conjugate addition reactions. wikipedia.orglibretexts.org In this type of reaction, a nucleophile adds to the β-carbon of the vinyl group, a process driven by the electron-withdrawing character of the adjacent oxazolidinone moiety. libretexts.org The general mechanism involves the attack of a nucleophile (a Michael donor) on the terminal carbon of the vinyl group, followed by protonation to yield the addition product. wikipedia.orgorganicchemistrytutor.com

Michael donors are typically soft nucleophiles, such as enolates, amines, or thiols. masterorganicchemistry.com The reaction is highly valued for its ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wikipedia.org While the oxazolidinone moiety is famous for its role as a chiral auxiliary in asymmetric Michael additions where an N-acyl derivative forms a chiral enolate (the Michael donor), the N-vinyl derivative itself can serve as the electrophilic partner (the Michael acceptor). masterorganicchemistry.comresearchgate.netresearchgate.net The reaction proceeds through three main steps: deprotonation of the Michael donor, conjugate addition of the resulting nucleophile to the vinyl group, and subsequent protonation. masterorganicchemistry.com

Stereoselective Aldol (B89426) Reactions

Oxazolidinone derivatives are renowned for their application as chiral auxiliaries in stereoselective aldol reactions, famously known as Evans' aldol reactions. researchgate.netwikipedia.org In this context, the oxazolidinone ring is N-acylated, and subsequent deprotonation forms a chiral enolate. This enolate then reacts with an aldehyde to produce β-hydroxy carbonyl compounds with a high degree of stereocontrol. wikipedia.org

A notable strategy involves using the aldol reaction to install a temporary stereocenter that can direct subsequent transformations. In one such approach, a stereoselective aldol reaction is performed to create a β-hydroxyl group. bath.ac.uk This newly formed hydroxyl group then acts as an internal directing group for a subsequent reaction, such as a cyclopropanation, affording the product with high diastereoselectivity. bath.ac.uk The final step involves the cleavage of the aldol product, often via a retro-aldol reaction, to release the enantiopure product and regenerate the chiral auxiliary. bath.ac.uk

| Step | Description | Reagents/Conditions | Yield | Diastereomeric Excess (d.e.) |

| 1 | Stereoselective Aldol Reaction | 9-BBN-OTf, i-Pr₂NEt, CH₂Cl₂, -78 to 0°C | 76-87% | >95% |

| 2 | Substrate-Directed Cyclopropanation | Et₂Zn, CH₂I₂, CH₂Cl₂, -10 to 0°C | 89-99% | >95% |

| 3 | Auxiliary Cleavage (Retro-Aldol) | LHMDS, Toluene (B28343), 5°C | 51-75% | >95% |

| This table summarizes a three-step strategy for the asymmetric synthesis of chiral cyclopropyl (B3062369) aldehydes using an oxazolidinone auxiliary, where the aldol reaction is the key stereochemistry-inducing step. bath.ac.uk |

Alkylation Reactions

Alkylation reactions involving this compound and its derivatives can occur at different positions, including on the oxazolidinone ring itself or through functionalization of the vinyl group. For instance, the enolate derived from related 5-vinyloxazolidin-2-ones can undergo alkylation in palladium-catalyzed processes. ncl.ac.uk In other cases, the oxazolidinone can be hydrolyzed to the corresponding amino alcohol, which can then be selectively O-alkylated or N-alkylated. diva-portal.org

A significant transformation involving the vinyl group is the iron-catalyzed decoupled cross-coupling reaction. This method achieves a 1,2-dicarbofunctionalization of the alkene. acs.org Chiral vinyl oxazolidinones, such as (R)-4-benzyl-3-vinyloxazolidin-2-one, have been shown to be highly effective in this reaction, acting as radical lynchpins to facilitate diastereoselective C(sp²)-C(sp³) bond formation with various alkyl halides and aryl Grignard reagents. acs.orgacs.org

| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Isolated Yield |

| (R)-4-phenyl-3-vinyloxazolidin-2-one | 1:1.6 | 63% |

| (S)-4-isopropyl-3-vinyloxazolidin-2-one | 1:15 | 70% |

| (R)-4-tert-butyl-3-vinyloxazolidin-2-one | 1:1.5 | 30% |

| (R)-4-benzyl-3-vinyloxazolidin-2-one | 1:19 | 71% |

| This table presents the results for the diastereoselective iron-catalyzed dicarbofunctionalization of various chiral vinyl oxazolidinones. acs.org |

C-H Functionalization Strategies

C-H functionalization represents a powerful strategy for molecular synthesis, and oxazolidinone derivatives can participate in such reactions. A notable example is the intermolecular oxidative annulation of 3-(phenylethynyl)oxazolidin-2-ones, which are structurally related to this compound. rsc.orgrsc.org In a study, these ynamide substrates were reacted in the presence of a Ruthenium(II) catalyst, a copper(II) oxidant, and a base to synthesize polysubstituted furans in good to excellent yields. rsc.org

The reaction proceeds via a proposed mechanism involving the formation of a ruthenacycle intermediate after ortho C-H activation, followed by insertion of the alkyne. d-nb.info This type of reaction showcases the potential of the oxazolidinone framework in directing C-H activation for the construction of complex heterocyclic systems. rsc.orgrsc.org

| Substrate (R group on phenyl ring) | Yield of Furan Product |

| H | 74% |

| 4-Me | 66% |

| 4-OMe | 71% |

| 4-F | 76% |

| 4-Cl | 82% |

| 4-Br | 83% |

| Thiophen-3-yl (instead of phenyl) | 53% |

| This table shows the isolated yields for the Ru(II)-catalyzed oxidative annulation of various substituted 3-(phenylethynyl)oxazolidin-2-ones to form tetra-substituted furans. rsc.org Reaction conditions: [RuCl₂(p-cymene)]₂, Cu(OTf)₂, Cs₂CO₃, in t-AmOH at 80°C. rsc.org |

Carbon-Heteroatom Bond Formations (C-X, where X represents a heteroatom)

The vinyl group of this compound is susceptible to reactions that form carbon-heteroatom bonds. These transformations are often catalyzed by transition metals and are fundamental in synthetic chemistry. nih.govrsc.org For example, copper-catalyzed oxidative amination reactions can be used to construct N-containing heterocycles. rsc.orgepfl.ch An intramolecular aza-Wacker type cyclization has been reported to produce 3-phenyl-4-vinyloxazolidin-2-one, demonstrating a C-N bond-forming process on a related precursor. epfl.ch

Similarly, catalytic asymmetric aminopalladation of derived allylic N-arylsulfonylcarbamates can lead to the formation of 4-vinyloxazolidin-2-ones with high enantiomeric excess, establishing a key C-N bond stereoselectively. researchgate.net These examples, while often leading to the formation of the oxazolidinone ring, underscore the reactivity principles that can be applied to the vinyl group of a pre-formed this compound for further C-X bond formation. The development of intermolecular and enantioselective aza-Wacker reactions, for instance, allows for the addition of nitrogen nucleophiles across a double bond.

Olefin Metathesis Applications

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by cleaving and regenerating carbon-carbon double bonds, often catalyzed by ruthenium-based complexes like Grubbs' catalysts. wikipedia.orgmasterorganicchemistry.com this compound and its derivatives are valuable substrates for these transformations, particularly in cross-metathesis reactions. nih.govthieme-connect.com

A key application is the use of chiral vinyloxazolidinone derivatives as synthetic equivalents for non-canonical amino acids. For example, a suitably protected (4S,5S)-5-vinyloxazolidin-2-one-4-carboxylate serves as a synthetic equivalent of β-vinylserine. nih.govthieme-connect.com This building block can be incorporated into peptides and then subjected to cross-metathesis to create conformationally restricted peptidomimetics through a technique known as peptide stapling. nih.govd-nb.info This highlights the utility of the vinyl group as a handle for complex molecular construction via metathesis. The reaction can be performed as a ring-closing metathesis (RCM) to form cyclic structures or as a cross-metathesis (CM) to couple two different olefin partners. masterorganicchemistry.comsigmaaldrich.com

Stereochemical Aspects and Asymmetric Synthesis Involving 3 Vinyloxazolidin 2 One

Enantioselective Synthesis Strategies Utilizing Vinyloxazolidinone Scaffolds

Chiral vinyloxazolidinone scaffolds serve as pivotal auxiliaries and substrates in a multitude of enantioselective synthetic strategies. Their rigid, well-defined structure allows for effective facial discrimination, guiding the approach of reagents to a prochiral center and thereby inducing high levels of stereoselectivity.

One notable application is in the inverse-electron demand hetero-Diels-Alder reactions. Enantiopure N-vinyl-2-oxazolidinones have been shown to function as efficient chiral dienophiles. When reacted with β,γ-unsaturated α-ketoesters under smooth, Lewis acid-catalyzed conditions (e.g., Eu(fod)₃), they exhibit a high degree of endo and facial diastereoselectivity. For instance, a (4S)-dienophile will preferentially yield the (2S,4S)-adduct, demonstrating excellent control over the cycloaddition process. This stereochemical outcome can be confirmed through X-ray analysis or chemical correlation, providing a reliable method for the de novo synthesis of valuable N-2-deoxyglycosides.

Furthermore, palladium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) of vinyl aziridines with various nucleophiles, such as 1H-pyrroles and 1H-indoles, have been successfully developed. While not directly involving 3-vinyloxazolidin-2-one as a reactant, the products of these reactions can be chiral allylic amines, which are precursors to or can be transformed into other chiral heterocycles, including oxazolidinones. This highlights the broader context in which the stereoselective synthesis of related structures is achieved.

Diastereoselective Control in Subsequent Reactions

When the this compound itself is chiral, it can effectively direct the stereochemistry of subsequent reactions on the vinyl group, leading to high diastereoselectivity. A prime example is the iron-catalyzed diastereoselective decoupled cross-coupling reaction. This method enables the 1,2-dicarbofunctionalization of chiral vinyl oxazolidinones with a variety of (fluoro)alkyl halides and aryl Grignard reagents.

The chiral center at the C4 position of the oxazolidinone ring plays a crucial role in controlling the stereochemical outcome of the reaction. For instance, in the reaction of (R)-4-benzyl-3-vinyloxazolidin-2-one with fluoroalkyl bromides and aryl Grignard reagents, a high diastereomeric ratio can be achieved. Mechanistic studies suggest that the reaction proceeds through the formation of an α-amide radical, which is then intercepted by a monoaryl bisphosphine-iron species, leading to diastereoselective carbon-carbon bond formation. The choice of the substituent on the oxazolidinone ring has been found to significantly influence the diastereoselectivity, with a benzyl (B1604629) group often providing superior results.

Below is a table summarizing the diastereoselective iron-catalyzed radical cross-coupling of (R)-4-benzyl-3-vinyloxazolidin-2-one with various aryl Grignard reagents and a fluoroalkyl bromide.

| Entry | Aryl Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenylmagnesium bromide | 5a | 75 | >20:1 |

| 2 | 4-Methoxyphenylmagnesium bromide | 5b | 68 | >20:1 |

| 3 | 4-Fluorophenylmagnesium bromide | 5c | 72 | >20:1 |

| 4 | 4-(Trifluoromethyl)phenylmagnesium bromide | 5d | 65 | >20:1 |

| 5 | 3-Methoxyphenylmagnesium bromide | 5e | 80 | >20:1 |

| 6 | 2-Thienylmagnesium bromide | 5f | 55 | >20:1 |

Another example of diastereoselective control is the cyclopropanation of chiral N-vinylcarbamates, such as (4R,5S)-4,5-diphenyl-3-vinyl-2-oxazolidinone, with zinc-monofluorocarbenoid. The reaction proceeds with high diastereofacial selectivity, which is attributed to the most stable conformation of the 3-vinyl-2-oxazolidinone derivative, with the reagent attacking from the less sterically hindered face.

Control of N-Stereogenicity in Derivatives

The control of stereogenicity involving the nitrogen atom in this compound derivatives, particularly in the context of atropisomerism, is an emerging area of interest. Atropisomers are stereoisomers arising from restricted rotation about a single bond. While this is more commonly studied in biaryl systems, the principles can be extended to N-aryl or N-vinyl systems where steric hindrance restricts rotation around the C-N bond.

In the case of N-aryl oxazolidinones, if the aryl group is appropriately substituted in the ortho positions, hindered rotation around the N-aryl bond can lead to the existence of stable atropisomers. The synthesis of such compounds in an enantioselective manner, known as atroposelective synthesis, often employs chiral catalysts or auxiliaries to control the orientation of the N-aryl bond during its formation or in a dynamic kinetic resolution process.

For N-vinyl derivatives, while less common, the potential for N-stereogenicity exists if the substitution pattern on the vinyl group and the oxazolidinone ring creates a sufficiently high barrier to rotation. The development of catalytic asymmetric methods for the synthesis of axially chiral N-vinylquinazolinones through asymmetric allylic substitution-isomerization showcases the feasibility of controlling such stereochemical elements. These strategies often involve the synergistic use of transition-metal catalysis and organocatalysis to achieve high enantioselectivities. While direct applications to this compound are still being explored, these studies provide a conceptual framework for the future development of methods to control N-stereogenicity in these systems.

Chiral Pool and Resolution Approaches Relevant to Vinyloxazolidinone Synthesis

The synthesis of enantiomerically pure this compound and its derivatives heavily relies on two primary strategies: utilization of the chiral pool and resolution of racemic mixtures.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Amino acids are a prominent source for the synthesis of chiral oxazolidin-2-ones. For example, naturally occurring amino acids such as (S)-phenylalanine and (S)-valine can be reduced to their corresponding amino alcohols, (S)-phenylalaninol and (S)-valinol, respectively. wikipedia.org These chiral amino alcohols can then be cyclized to form the corresponding 4-substituted-oxazolidin-2-ones. The subsequent N-vinylation of these enantiopure oxazolidinones provides a straightforward route to chiral this compound derivatives. This approach is highly efficient as the stereochemistry of the final product is directly inherited from the starting amino acid.

Resolution is another critical technique for obtaining enantiomerically pure compounds. This involves the separation of a racemic mixture into its constituent enantiomers. For this compound, this can be achieved through several methods:

Chemical Resolution: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers.

Kinetic Resolution: In this approach, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material. The product will be enriched in the enantiomer that is formed more rapidly.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and are widely used for the kinetic resolution of racemic mixtures. For instance, lipases can be used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, respectively. The enzymatic resolution of 2-oxazolidinone (B127357) esters has been reported, providing an efficient method for obtaining enantiomerically enriched oxazolidinones. amanote.com

The choice between chiral pool synthesis and resolution depends on the availability of suitable starting materials and the efficiency of the resolution process. Both strategies are vital for accessing the enantiomerically pure this compound required for asymmetric synthesis.

Role of 3 Vinyloxazolidin 2 One As a Chiral Auxiliary

Historical Context and Development of Oxazolidinone-Based Chiral Auxiliaries

The field of asymmetric synthesis was significantly advanced by the introduction of oxazolidinone-based chiral auxiliaries, a development pioneered by David A. Evans and his research group in the early 1980s. acs.orgnih.govresearchgate.net These auxiliaries, which are readily prepared from amino acids or amino alcohols, can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction with a high degree of predictability and control. acs.org The initial work by Evans demonstrated their remarkable effectiveness in stereoselective transformations such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. acs.org The power of these auxiliaries lies in the rigid conformational control exerted by a substituent on the oxazolidinone ring, typically at the 4- or 5-position, which effectively shields one face of a reactive intermediate, such as an enolate, forcing an electrophile to approach from the less sterically hindered face. wikipedia.org

While the most common applications involve N-acylated oxazolidinones, where the auxiliary controls stereocenters alpha to a carbonyl group, variations of this scaffold have been developed for other types of transformations. Among these is 3-vinyloxazolidin-2-one, which incorporates the chiral oxazolidinone directly onto a vinyl group. This modification shifts the focus of stereocontrol from reactions of an N-acyl chain to reactions involving the carbon-carbon double bond itself. The development of chiral N-vinyl oxazolidinones provided a new class of substrates for stereoselective reactions where the vinyl group acts as a dienophile or as a radical acceptor, with the chirality of the oxazolidinone ring directing the formation of new stereocenters at the vinyl carbons. nih.gov

Mechanistic Principles of Stereochemical Induction by Vinyloxazolidinone Auxiliaries

The stereochemical induction provided by this compound auxiliaries operates on a principle of sterically controlled facial selectivity, analogous to traditional Evans N-acyl auxiliaries. The chiral center on the oxazolidinone ring, most commonly at the C4 position with substituents like a benzyl (B1604629) or isopropyl group, dictates the conformation of the attached N-vinyl group. This substituent effectively blocks one diastereoface of the planar vinyl group, compelling an approaching reagent or reaction partner to attack from the opposite, less sterically encumbered face.

This principle has been demonstrated in various reaction types. For instance, in diastereoselective cyclopropanation reactions, the selectivity is governed by the most stable conformation of the 3-vinyl-2-oxazolidinone derivative, with the reagent attacking the less hindered face of the vinyl group. Similarly, in [4+2] cycloadditions like the Diels-Alder reaction, the chiral auxiliary controls the facial selectivity of the approach of the diene to the N-vinyl oxazolidinone, which acts as the dienophile.

A notable application that highlights a different mechanistic pathway is the iron-catalyzed radical cross-coupling reaction. In this process, a radical adds to the β-carbon of the vinyl group, generating a radical intermediate at the α-position. This α-amide radical is then rapidly intercepted by an organometallic species. The stereochemical outcome of this final carbon-carbon bond formation is controlled by the chiral environment of the auxiliary, which directs the approach of the metal complex to form one diastereomer preferentially. acs.orgnih.gov

Application in Stereocontrolled Carbon-Carbon Bond Formation

The primary and most documented use of this compound as a chiral auxiliary is in directing stereocontrolled carbon-carbon bond forming reactions at the vinyl group. These substrates have proven to be effective partners in cycloadditions and radical-mediated transformations.

A significant application is in the iron-catalyzed diastereoselective dicarbofunctionalization of the alkene. acs.orgnih.gov In this three-component reaction, a fluoroalkyl halide and an aryl Grignard reagent are coupled across the vinyl group of the chiral auxiliary. The reaction proceeds via a radical translocation mechanism to form an α-amide radical, which is then trapped by an iron-aryl species to form the C(sp²)–C(sp³) bond with high diastereoselectivity. The chiral oxazolidinone acts as a "radical lynchpin," effectively translating its stereochemical information to the newly formed stereocenters. nih.govresearchgate.net

| Aryl Grignard Reagent (ArMgBr) | Fluoroalkyl Halide (Rf-X) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| PhMgBr | BrCF2CO2Et | 72 | 1:19 |

| 4-MeO-PhMgBr | BrCF2CO2Et | 65 | 1:10 |

| 3-MeO-PhMgBr | BrCF2CO2Et | 78 | 1:16 |

| 4-F-PhMgBr | BrCF2CO2Et | 68 | 1:15 |

| PhMgBr | ICF2CF2I | 65 | 1:15 |

Chiral N-vinyl oxazolidinones also serve as effective dienophiles in asymmetric Diels-Alder reactions. In Lewis acid-catalyzed inverse-electron demand hetero-Diels-Alder reactions, enantiopure N-vinyl-2-oxazolidinones react with β,γ-unsaturated α-ketoesters with a high degree of endo and facial diastereoselectivity. The chiral auxiliary dictates the face of the dienophile to which the diene adds, leading to the formation of highly functionalized heterocyclic products with excellent stereocontrol.

Application in Stereocontrolled Carbon-Heteroatom Bond Formation

The application of this compound as a chiral auxiliary to direct the stereoselective formation of carbon-heteroatom bonds on external substrates is not as extensively documented as its use in C-C bond formation or as its N-acyl counterparts. The majority of reported stereoselective transformations involving this auxiliary focus on reactions that occur directly on the vinyl group, such as the aforementioned cycloadditions and radical additions, which primarily result in the formation of new carbon-carbon bonds.

However, transformations of the products derived from these initial C-C bond forming reactions can lead to the installation of heteroatoms. For example, subsequent reactions on the cyclic products obtained from Diels-Alder reactions can introduce new C-O or C-N bonds. Furthermore, oxidative processes can functionalize the vinyl group. For instance, vinyl oxazolidinones can be oxidized with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form α,β-unsaturated acyliminium ions. nih.gov If the substrate has a tethered internal nucleophile, such as a hydroxyl group, this can lead to an intramolecular 1,4-addition, forming a new C-O bond and a cyclic ether product with good diastereocontrol. nih.gov In these cases, the stereochemical control is exerted during the intramolecular cyclization step, which is influenced by the existing chirality of the oxazolidinone and the geometry of the acyliminium ion intermediate.

Auxiliary Removal and Recycling Strategies in Multistep Syntheses

The removal of the this compound auxiliary presents a different challenge compared to the cleavage of standard N-acyl Evans auxiliaries. For N-acyl derivatives, the exocyclic amide bond is typically cleaved via hydrolysis (e.g., with lithium hydroxide (B78521) and hydrogen peroxide) or reduction (e.g., with lithium borohydride), which liberates the chiral product and allows for the recovery and recycling of the intact oxazolidinone auxiliary. researchgate.netacs.orgwilliams.edu

In contrast, the N-vinyl group is part of a vinyl carbamate (B1207046) system, which is not susceptible to the same cleavage conditions. The "removal" of the auxiliary in this context often involves a chemical transformation of the entire vinyl oxazolidinone moiety, rather than a simple hydrolytic cleavage of the N-C bond to recover the parent auxiliary. The stability and reactivity of the vinyl group itself typically guide the cleavage strategy.

Specific strategies that have been reported include:

Oxidative Cleavage: Ozonolysis is an effective method for cleaving the carbon-carbon double bond. For example, after a reaction, ozonolytic cleavage of the vinyl oxazolidinone product followed by a reductive workup (e.g., with dimethyl sulfide) can convert the vinyl group into an aldehyde, thereby transforming the auxiliary into a different functional handle. nih.gov

Acidic Hydrolysis: Exposure of the vinyl oxazolidinone moiety to aqueous acid can result in hydrolysis of the enamine-like system. This process can lead to the formation of a ketone or aldehyde at the former β-carbon of the vinyl group, effectively removing the original auxiliary structure. nih.gov

These methods are transformative rather than conservative; they modify the auxiliary as part of the synthetic sequence rather than releasing it for reuse. Consequently, direct recycling of the intact this compound auxiliary after its stereodirecting role is not a common feature of its application, distinguishing it from its more widely used N-acyl relatives.

Advanced Applications of 3 Vinyloxazolidin 2 One in Complex Molecule Synthesis

Utility as Building Blocks for Enantiomerically Pure Natural Products

The chiral framework of 3-vinyloxazolidin-2-one and its derivatives serves as an excellent starting point for the asymmetric synthesis of natural products. The oxazolidinone ring can act as a chiral auxiliary, directing stereoselective reactions at or adjacent to the vinyl group. This strategy has been successfully employed in the total synthesis of various biologically active natural products.

A notable example is the use of functionalized oxazolidin-2-one scaffolds in the concise total synthesis of (−)-cytoxazone. nih.govnih.gov This natural product exhibits plant growth-regulating activity. The synthesis utilizes an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement to construct the core oxazolidin-2-one structure, demonstrating the utility of this heterocyclic system as a key intermediate in natural product synthesis. nih.govnih.gov The inherent chirality of precursors often derived from amino acids allows for the establishment of stereocenters that are crucial for the biological activity of the target natural product.

While direct applications of this compound in a wide array of natural product syntheses are continually being explored, the established use of the broader oxazolidin-2-one class as key synthetic intermediates underscores the potential of the vinyl-substituted variant as a valuable building block for accessing complex, enantiomerically pure molecules. nih.govnih.gov

Precursors for the Synthesis of Specific Amino Acid Derivatives (e.g., α-amino acids, β-vinylserine equivalents)

This compound and its derivatives are valuable precursors for the synthesis of non-proteinogenic amino acids, which are important components of peptidomimetics and other biologically active molecules. The vinyl group provides a handle for various transformations to introduce diverse side chains, while the oxazolidinone ring can be manipulated to reveal the desired amino acid functionality.

A significant application in this area is the synthesis of β-vinylserine equivalents. A highly efficient method has been reported for the stereoselective synthesis of (4S,5S)-5-vinyloxazolidin-2-one-4-carboxylate, which serves as a synthetic equivalent of β-vinylserine. acs.orgacs.org This synthesis involves a vinyl Grignard addition to an N-tosyl version of Garner's aldehyde, showcasing excellent anti-diastereoselectivity. acs.orgacs.org β-Vinylserine is a versatile intermediate for the preparation of various bioactive compounds, including sphingomyelin (B164518) analogues and glycosidase inhibitors.

The synthesis of α-vinyl amino acids, which are known to act as suicide inhibitors for several PLP-dependent enzymes, can also be approached using methodologies that may involve vinyl-substituted heterocyclic precursors. digitellinc.com While direct routes from this compound to a broad range of α-amino acids are a subject of ongoing research, the strategic placement of the vinyl group offers significant potential for elaboration into various amino acid side chains through methods such as cross-metathesis, hydroboration-oxidation, and Heck coupling.

Strategic Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. This compound and related vinyl oxazolidinones are attractive substrates for MCRs due to the presence of a reactive alkene that can participate in a variety of bond-forming processes.

A notable example is the iron-catalyzed three-component dicarbofunctionalization of chiral vinyl oxazolidinones. researchgate.netrloginconsulting.com In this reaction, a fluoroalkyl halide and a hetero(aryl) Grignard reagent are coupled across the vinyl group in a highly diastereoselective manner. researchgate.netrloginconsulting.com This method allows for the rapid construction of complex, stereochemically defined structures from simple starting materials. The chiral oxazolidinone auxiliary effectively controls the stereochemical outcome of the reaction. researchgate.netrloginconsulting.com

Furthermore, vinyl oxazolidinones can react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to generate α,β-unsaturated acyliminium ions. These reactive intermediates can then undergo 1,4-addition reactions with appended nucleophiles in an intramolecular fashion, leading to the formation of cyclic vinyl oxazolidinones with good diastereocontrol. mdpi.com While this is an intramolecular cyclization, the principle of generating a reactive intermediate that is trapped by a nucleophile is a cornerstone of many MCRs, suggesting the potential for intermolecular variants.

The strategic integration of this compound into MCRs represents a promising avenue for the efficient synthesis of diverse and complex molecular scaffolds for drug discovery and materials science.

Computational and Mechanistic Investigations of 3 Vinyloxazolidin 2 One Reactions

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving oxazolidinone structures. While specific DFT studies on 3-vinyloxazolidin-2-one are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of analogous systems, such as N-acyl oxazolidinones and other vinylic systems.

Theoretical studies on related compounds suggest that reactions involving the vinyl group, such as cycloadditions, are likely to proceed through concerted or stepwise pathways, the favorability of which is dictated by the nature of the reacting partner and the reaction conditions. For instance, in [3+2] cycloaddition reactions, a common transformation for vinylic compounds, DFT calculations on similar substrates have been used to map out the potential energy surfaces, identifying the key transition states and intermediates. mdpi.comnih.gov

A study on a model alkylidene oxazolidone reacting with a thiol provides a useful analogy. DFT calculations at the ωB97-XD/6-311++G(d,p) level of theory with a CPCM solvation model were used to model the Gibbs Free Energy profile. This analysis revealed the intermediates and transition state structures for both the association and dissociation reactions. researchgate.net Such studies indicate that the reaction mechanism can be elucidated by identifying the rate-determining step through the calculation of energy barriers. researchgate.net

The following table summarizes representative data from a DFT study on a related system, illustrating the type of information that can be obtained.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Model Alkylidene Oxazolidone + Thiol | 0.0 |

| Intermediate 1 | Initial Adduct | -5.2 |

| Transition State 1 | Association Rate-Determining Step | +12.5 |

| Product | N,S-acetal oxazolidone | -8.7 |

| Transition State 2 | Dissociation Rate-Determining Step | +15.3 |

This data is illustrative and based on a study of a model alkylidene oxazolidone, not this compound itself.

These computational approaches also allow for the examination of stereochemical outcomes by comparing the activation energies of different diastereomeric transition states. The vinyl group of this compound presents a prochiral face, and DFT can predict which face is more likely to be attacked by an incoming reagent.

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding the rates at which chemical reactions occur and the factors that influence them. The determination of a reaction's rate law provides a mathematical expression that describes the relationship between the reaction rate and the concentration of reactants. For reactions involving this compound, the rate law can be determined experimentally by monitoring the concentration of reactants or products over time under various initial concentrations. pressbooks.pub

The general form of a rate law is given by:

Rate = k[A]^m[B]^n

where:

k is the rate constant

[A] and [B] are the concentrations of the reactants

m and n are the reaction orders with respect to each reactant

The method of initial rates is a common experimental approach to determine the values of m, n, and k. youtube.comlardbucket.org This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and the initial reaction rate is measured for each. youtube.com

| Experiment | Initial [this compound] (M) | Initial [X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

This data is hypothetical and for illustrative purposes only.

Spectroscopic and Crystallographic Characterization of Key Intermediates and Products

The identification and characterization of intermediates and final products are crucial for confirming proposed reaction mechanisms. A variety of spectroscopic and crystallographic techniques are employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the connectivity of atoms in the products of reactions involving this compound. Changes in chemical shifts and coupling constants of the vinyl protons and carbons, as well as the protons and carbons of the oxazolidinone ring, can confirm that a reaction has occurred at the vinyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The characteristic C=O stretching frequency of the oxazolidinone ring (typically around 1750 cm⁻¹) and the C=C stretching of the vinyl group (around 1640 cm⁻¹) are key diagnostic peaks. The disappearance or shifting of the vinyl peak and the appearance of new peaks can confirm the transformation of the vinyl group.

Mass Spectrometry (MS): MS provides information about the molecular weight of the products and can help in determining their elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the structure of the molecule. sapub.org

Crystallographic Methods:

X-ray Crystallography: When a product of a reaction involving this compound is a crystalline solid, single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure. researchgate.net This includes precise bond lengths, bond angles, and stereochemical relationships. While a crystal structure for this compound itself is not readily available, structures of related oxazolidinone-containing molecules provide insight into the typical conformations and bond parameters of the ring system. For instance, the crystal structure of 3-acetyloxazolidin-2-one reveals the planarity of the amide group and the geometry of the five-membered ring. st-andrews.ac.uk

The following table presents typical crystallographic data for a related oxazolidinone derivative, illustrating the type of information obtained from such an analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 6.9924(9) |

| b (Å) | 5.1635(4) |

| c (Å) | 8.1820(10) |

| β (°) | 108.8310(14) |

| Volume (ų) | 279.60(5) |

Data for 3-acetyloxazolidin-2-one. st-andrews.ac.uk

Elucidation of Transition State Geometries and Energetics

The transition state is a fleeting, high-energy arrangement of atoms that occurs during the conversion of reactants to products. Understanding the geometry and energy of the transition state is key to comprehending a reaction's kinetics and selectivity. Computational methods, particularly DFT, are the primary tools for investigating transition states, as their transient nature makes them extremely difficult to observe experimentally.

For reactions of this compound, DFT calculations can be used to locate the transition state structures for various possible reaction pathways. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in a cycloaddition reaction, the transition state geometry would show the partial formation of new single bonds between the vinyl group of the oxazolidinone and the reacting partner.

The calculated energy of the transition state relative to the reactants gives the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of competing pathways, chemists can predict which product is likely to form under kinetic control.

In the context of the reaction of a model alkylidene oxazolidone with a thiol, the transition state for the rate-determining step of the association was found to have a Gibbs Free Energy of +12.5 kcal/mol relative to the reactants. researchgate.net This positive value represents the energy barrier for the reaction.

The following table summarizes key energetic parameters that can be calculated for a reaction pathway, using the model system as an example.

| Parameter | Description | Value (kcal/mol) |

| ΔG‡ (association) | Gibbs Free Energy of Activation for the forward reaction | +12.5 |

| ΔG‡ (dissociation) | Gibbs Free Energy of Activation for the reverse reaction | +15.3 |

| ΔG_rxn | Gibbs Free Energy of Reaction | -8.7 |

This data is illustrative and based on a study of a model alkylidene oxazolidone. researchgate.net

These computational investigations of transition state geometries and energetics are essential for rationalizing observed reaction outcomes and for designing new, more efficient chemical transformations.

Future Directions and Perspectives in 3 Vinyloxazolidin 2 One Research

Development of Novel and Highly Efficient Catalytic Systems

The development of innovative and more effective catalytic systems is a cornerstone of advancing the utility of 3-vinyloxazolidin-2-one in organic synthesis. While significant progress has been made, the pursuit of catalysts with higher turnover numbers, broader substrate scope, and improved selectivity under milder conditions remains a key objective.

Recent breakthroughs have highlighted the potential of earth-abundant metals as sustainable alternatives to precious metal catalysts. For instance, iron-catalyzed systems have emerged as a powerful tool for the dicarbofunctionalization of chiral vinyl oxazolidinones. mdpi.com A notable example is the use of an iron(III) chloride precatalyst with a 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe) ligand, which has demonstrated high yields and diastereoselectivity in radical cross-coupling reactions. mdpi.com Future work will likely focus on expanding the repertoire of iron and other first-row transition metal catalysts, exploring a wider array of phosphine (B1218219) and nitrogen-containing ligands to fine-tune reactivity and selectivity.

Copper-based catalytic systems also represent a promising avenue for future development. A CuBr/ionic liquid system has been shown to be highly efficient in the synthesis of 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and carbon dioxide, achieving an unprecedented turnover number (TON) of 2960 with low metal loading. researchgate.net The synergy between the copper salt and the ionic liquid, which can act as both a solvent and a promoter, opens up new possibilities for designing recyclable and highly active catalytic systems. researchgate.net Further research into the design of task-specific ionic liquids and their pairing with various copper catalysts could lead to even more sustainable and efficient processes.